![molecular formula C11H11BClNO2 B3028598 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride CAS No. 2377369-59-8](/img/structure/B3028598.png)
4-(3-Pyridyl)benzeneboronic Acid Hydrochloride
Overview
Description
4-(3-Pyridyl)benzeneboronic Acid Hydrochloride, also known as 4-(3-Pyridyl)phenylboronic Acid Hydrochloride, is a chemical compound with the molecular formula C11H10BNO2·HCl and a molecular weight of 235.47 . It is a solid substance at 20°C and is air sensitive . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .
Molecular Structure Analysis
The molecular structure of 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride consists of a pyridyl group (a nitrogen-containing ring) attached to a phenylboronic acid group via a carbon-carbon bond . The boronic acid group contains a boron atom bonded to an oxygen atom and a hydroxyl group .Chemical Reactions Analysis
Boronic acids, including 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of the boronic acid with a halide or pseudohalide under the action of a palladium catalyst .Physical And Chemical Properties Analysis
4-(3-Pyridyl)benzeneboronic Acid Hydrochloride is a white to almost white powder or crystalline solid . It is soluble in methanol . It should be stored under inert gas to avoid reactions with air .Scientific Research Applications
Homogeneous Assays and Heterogeneous Detection: Boronic acids interact with diols and strong Lewis bases (such as fluoride or cyanide anions), making them valuable for sensing applications. Detection can occur at the sensing material interface or within the bulk sample .
Protein Manipulation and Cell Labeling: The interaction of boronic acids with proteins allows for protein manipulation and cell labeling. Researchers have explored their use in bioconjugation and targeted delivery systems .
Therapeutics and Drug Development
Boronic acids play a crucial role in drug discovery and development:
- Therapeutic Agents : Researchers have investigated boronic acids as potential therapeutic agents. Their unique reactivity and selectivity make them promising candidates for drug design .
Chemical Synthesis and Catalysis
Boronic acids are versatile tools in synthetic chemistry:
Suzuki–Miyaura Coupling: Hydroxybenzene boronic acids, including 4-(3-Pyridyl)benzeneboronic acid, are involved in Suzuki–Miyaura reactions. These reactions allow for the synthesis of complex organic molecules and are widely used in pharmaceutical and materials science .
Catalysis: 3-Fluoro-4-hydroxybenzeneboronic acid, a related compound, can serve as an effective catalyst for amidation and esterification of carboxylic acids .
Materials Science and Analytical Methods
Boronic acids find applications in materials and analytical chemistry:
Safety and Hazards
Future Directions
Boronic acids and their derivatives, including 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride, continue to be valuable building blocks in organic synthesis . Future research may focus on developing new synthetic methods and exploring novel applications of these compounds in various fields such as medicinal chemistry, organic synthesis, and catalysis.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets can be considered the carbon atoms involved in the bond formation.
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride interacts with its targets through a series of steps . First, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Then, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide range of organic compounds .
Result of Action
The result of the action of 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The action of 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction can be performed under a wide range of conditions, making it environmentally friendly .
properties
IUPAC Name |
(4-pyridin-3-ylphenyl)boronic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2.ClH/c14-12(15)11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h1-8,14-15H;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNURWGCLKVUJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN=CC=C2)(O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2377369-59-8 | |
Record name | 4-(3-Pyridyl)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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